molecular formula C13H9BrClN3 B8401673 2-(5-bromo-2-chlorophenyl)-6-methyl-1H-imidazo[4,5-b]pyridine

2-(5-bromo-2-chlorophenyl)-6-methyl-1H-imidazo[4,5-b]pyridine

Cat. No. B8401673
M. Wt: 322.59 g/mol
InChI Key: HWPDGMAWZDJQND-UHFFFAOYSA-N
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Patent
US09233961B2

Procedure details

Intermediate I-4 was synthesized in a similar fashion as described in the synthesis of I-2a using 5-methylpyridine-2,3-diamine and 5-bromo-2-chlorobenzoic acid. 1H NMR (400 MHz, DMSO) δ 8.18 (d, J=2.4 Hz, 1H), 8.07 (s, 1H), 7.68 (s, 1H), 7.60 (dd, J=2.2, 8.4 Hz, 1H), 7.51 (d, J=8.5 Hz, 1H), 2.39 (s, 3H). MS M/Z=322/324 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([NH2:9])[C:5]([NH2:8])=[N:6][CH:7]=1.[Br:10][C:11]1[CH:12]=[CH:13][C:14]([Cl:20])=[C:15]([CH:19]=1)[C:16](O)=O>>[Br:10][C:11]1[CH:12]=[CH:13][C:14]([Cl:20])=[C:15]([C:16]2[NH:9][C:4]3[C:5]([N:8]=2)=[N:6][CH:7]=[C:2]([CH3:1])[CH:3]=3)[CH:19]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C(=NC1)N)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)O)C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Intermediate I-4 was synthesized in a similar fashion

Outcomes

Product
Name
Type
Smiles
BrC=1C=CC(=C(C1)C=1NC=2C(=NC=C(C2)C)N1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.